molecular formula C9H16O3 B1349067 Ethyl 2-ethyl-2-methyl-3-oxobutanoate CAS No. 33697-53-9

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Cat. No. B1349067
CAS RN: 33697-53-9
M. Wt: 172.22 g/mol
InChI Key: NWMTWESXONQJPU-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-methyl-3-oxobutanoate (also known as EEMOB) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of potential drug targets. The aim of

Scientific Research Applications

Isotopic Labeling in Proteins

  • Optimized Isotopic Labelling : Ethyl 2-ethyl-2-methyl-3-oxobutanoate is utilized in the optimized isotopic labeling of isoleucine-γ2 methyl groups for NMR studies of high molecular weight proteins. This process enhances magnetization transfer in large proteins, aiding in structural analysis (Ayala et al., 2012).

Synthesis of Novel Compounds

  • Synthesis of Pyrazole Derivatives : The compound plays a role in the synthesis of novel pyrazole derivatives, contributing to advancements in chemical synthesis techniques (Naveen et al., 2021).
  • Production of Trifluoromethyl Heterocycles : It serves as an intermediate in the synthesis of various trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Honey et al., 2012).

Asymmetric Reduction by Fungi

  • Fungal-mediated Asymmetric Reduction : This chemical is reduced by specific fungi to produce corresponding alcohols with high enantiomeric excess, demonstrating its importance in biochemistry and microbiology (Iwamoto et al., 2000).

Structural and Activity Analysis

  • Crystal and Molecular Structure Studies : Studies involving this compound also focus on determining crystal and molecular structures, which are crucial for understanding its chemical properties and potential applications (Kariyappa et al., 2016).

Marine Microalgae Reduction

  • Marine Microalgae Application : The compound is also reduced by marine microalgae, showcasing its utility in marine biotechnology and enzymatic studies (Ishihara et al., 2001).

Biochemical Analysis

Biochemical Properties

Ethyl 2-ethyl-2-methyl-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to participate in the formation of more complex molecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness. Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of fatty acids and amino acids. It interacts with enzymes such as acyltransferases and dehydrogenases, which play key roles in these pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is important for the compound’s activity and its interactions with other biomolecules .

properties

IUPAC Name

ethyl 2-ethyl-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMTWESXONQJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342501
Record name Ethyl 2-Ethyl-2-methylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33697-53-9
Record name Ethyl 2-Ethyl-2-methylacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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